molecular formula C6H6INO2S B1455755 Ethyl 5-iodo-1,3-thiazole-2-carboxylate CAS No. 1500358-48-4

Ethyl 5-iodo-1,3-thiazole-2-carboxylate

Cat. No. B1455755
M. Wt: 283.09 g/mol
InChI Key: JMMYMFAREZBJOF-UHFFFAOYSA-N
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Description

Ethyl 5-iodo-1,3-thiazole-2-carboxylate is a chemical compound with the molecular formula C6H6INO2S . It has a molecular weight of 283.09 g/mol. The IUPAC name for this compound is ethyl 5-(iodomethyl)thiazole-2-carboxylate .


Synthesis Analysis

The synthesis of Ethyl 5-iodo-1,3-thiazole-2-carboxylate or similar compounds often involves the use of 2-aminothiazoles, which are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues .


Molecular Structure Analysis

The InChI code for Ethyl 5-iodo-1,3-thiazole-2-carboxylate is 1S/C7H8INO2S/c1-2-11-7(10)6-9-4-5(3-8)12-6/h4H,2-3H2,1H3 . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 5-iodo-1,3-thiazole-2-carboxylate has a molecular weight of 283.09 g/mol. Other physical and chemical properties such as melting point, IR spectrum, NMR data, and elemental analysis can be found in related literature .

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 5-iodo-1,3-thiazole-2-carboxylate serves as a precursor in the synthesis of various thiazole derivatives. For instance, the synthesis of novel 2-amino-1,3-thiazole-5-carboxylates through ultrasonic and thermally mediated aminolysis demonstrates the compound's utility in creating new thiazole-based compounds with potential applications in medicinal chemistry and material science (Baker & Williams, 2003). Similarly, the study on the transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thioazole-5-carboxylate into various substituted thiazolo derivatives highlights the versatility of thiazole carboxylates in synthesizing complex molecules (Albreht et al., 2009).

Crystal Structure and Computational Analysis

The compound's structural characteristics can be explored through crystal structure analysis and computational studies. For example, the synthesis, crystal structure characterization, Hirshfeld surface analysis, and quantum chemical computations of ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, a related compound, provide insights into intermolecular interactions and molecular packing modes, contributing to our understanding of how these structures may interact in various chemical contexts (Akhileshwari et al., 2021).

Chemical Transformations and Derivative Synthesis

The versatility of ethyl 5-iodo-1,3-thiazole-2-carboxylate in chemical transformations is showcased by its role in the synthesis of complex molecules. For example, the conversion of ethyl 2-amino-4-methylthiazole-5-carboxylate into 5-substituted 2-amino-4-oxo-4,5-dihydrothiazolo derivatives demonstrates its potential in generating diverse chemical structures with possible applications in drug discovery and development (Desai et al., 2019).

Corrosion Inhibition

Beyond its applications in synthesis and structural analysis, ethyl 5-iodo-1,3-thiazole-2-carboxylate derivatives have been investigated for their practical applications, such as corrosion inhibition. The study of ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate's efficiency in preventing the corrosion of AA6061 alloy in hydrochloric acid media illustrates the potential industrial applications of these compounds (Raviprabha & Bhat, 2019).

properties

IUPAC Name

ethyl 5-iodo-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO2S/c1-2-10-6(9)5-8-3-4(7)11-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMYMFAREZBJOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(S1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-iodo-1,3-thiazole-2-carboxylate

CAS RN

1500358-48-4
Record name ethyl 5-iodo-1,3-thiazole-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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